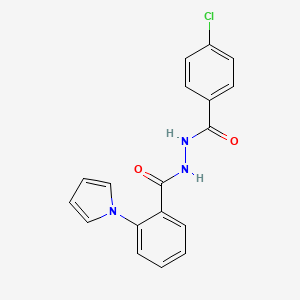

N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Mécanisme D'action

Target of Action

The primary targets of 4-chloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This binding inhibits the normal functioning of these enzymes, leading to disruption in bacterial growth and proliferation .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase affects the fatty acid synthesis pathway in bacteria, leading to an inability to produce essential lipids . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway , which is vital for the synthesis of nucleotides in bacteria .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and proliferation . This is due to the disruption of essential biochemical pathways in the bacteria caused by the inhibition of the Enoyl ACP Reductase and DHFR enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds with similar structural features to N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide exhibit notable antimicrobial properties. For instance, derivatives of hydrazones have been shown to possess significant antibacterial and antifungal activities. Studies suggest that the presence of halogen substituents enhances the antimicrobial efficacy of these compounds against various bacterial strains .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit potent activity against human cancer cell lines, surpassing the effectiveness of established chemotherapeutic agents. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of hydrazone derivatives, suggesting that this compound could be explored for therapeutic applications in treating inflammatory diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction between appropriate hydrazine derivatives and 4-chlorobenzoyl chloride. The compound is characterized by its molecular formula C18H14ClN3O2 and exhibits properties such as moderate solubility in organic solvents and stability under standard laboratory conditions .

Polymer Chemistry

The compound can serve as a monomer or intermediate in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation and enhance overall material performance .

Photochemical Applications

Due to its unique electronic properties, this compound may find applications in photochemical systems, potentially serving as a photosensitizer or in light-harvesting applications.

Synthesis and Biological Evaluation

A study focusing on the synthesis of substituted hydrazones, including derivatives related to this compound, reported significant biological activity against various pathogens and cancer cell lines. The research emphasized structure-activity relationships (SAR), highlighting how modifications to the compound's structure could enhance its biological efficacy .

Anticancer Activity Assessment

In another case study, compounds structurally similar to this compound were tested against colorectal carcinoma cell lines, revealing promising results with IC50 values lower than those of conventional treatments like 5-fluorouracil (5-FU). This underscores the potential of such compounds in developing new anticancer therapies .

Comparaison Avec Des Composés Similaires

Similar Compounds

N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide: can be compared with other hydrazides, such as:

Uniqueness

The presence of the 4-chlorobenzoyl group and the pyrrole ring in N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide may confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets.

Activité Biologique

N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound that falls under the category of hydrazides. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including its mechanism of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C₁₈H₁₄ClN₃O₂

- Molecular Weight : 339.78 g/mol

- CAS Number : 478063-00-2

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 617.6 ± 55.0 °C at 760 mmHg

- LogP (Partition Coefficient) : 3.84

Target Enzymes

The primary targets of this compound are:

- Enoyl ACP Reductase : Involved in fatty acid synthesis.

- Dihydrofolate Reductase (DHFR) : Critical for folate metabolism.

Mode of Action

The compound interacts with these enzymes by binding to their active sites, leading to inhibition of their functions:

- Inhibition of Enoyl ACP Reductase :

- Disruption of fatty acid synthesis in bacteria, impairing their ability to produce essential lipids.

- Inhibition of DHFR :

- Interference with folate metabolism, which is vital for nucleotide synthesis in microbial cells.

These actions culminate in the inhibition of bacterial growth and proliferation, showcasing the compound's potential as an antimicrobial agent .

Biochemical Pathways

The inhibition of the aforementioned enzymes affects key biochemical pathways:

- Fatty Acid Synthesis Pathway : Essential for the production of lipids required for cell membrane integrity.

- Folate Metabolism Pathway : Crucial for DNA synthesis and repair mechanisms.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited an IC50 value indicating effective inhibition at low concentrations .

| Bacterial Strain | IC50 (µM) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

Anticancer Potential

In vitro studies have also highlighted the compound's anticancer potential, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to induce apoptosis in these cell lines, suggesting a mechanism that could be explored further for therapeutic applications .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 18 |

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

- Synthesis and Characterization :

- Biological Evaluation :

- Following synthesis, the compound underwent biological evaluation demonstrating promising results against both bacterial and cancer cell lines.

Propriétés

IUPAC Name |

N'-(4-chlorobenzoyl)-2-pyrrol-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-14-9-7-13(8-10-14)17(23)20-21-18(24)15-5-1-2-6-16(15)22-11-3-4-12-22/h1-12H,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGIVYWFFPLHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.